molecular formula C10H22O5 B029129 Tetraglyme CAS No. 143-24-8

Tetraglyme

Cat. No. B029129
CAS RN: 143-24-8
M. Wt: 222.28 g/mol
InChI Key: ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Patent
US05288885

Procedure details

By a procedure substantially similar to that of Example 3, an adduct of triethyl indium (TEI) and diethyl ether was prepared from indium (III) chloride and ethyl magnesium iodide. To this adduct sufficient tetraglyme was added to give a molar ratio of TEI to tetraglyme was 3:1. Diethyl ether was removed in vacuo at a bottom temperature of 74° C. Subsequently, pure TEI was obtained via dissociation of the adduct at 74°-115° C. and a pressure of <1 mbar. The TEI thereby obtained was subsequently subjected to fractional distillation at a pressure of <1 mbar. No metal impurities could be detected by ICP-OES in the distilled TEI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl-].[In+3:2].[Cl-].[Cl-].[CH2:5]([Mg]I)[CH3:6].[CH3:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23].C(O[CH2:27][CH3:28])C>>[CH2:27]([In:2]([CH2:5][CH3:6])[CH2:20][CH3:21])[CH3:28].[CH3:23][O:22][CH2:21][CH2:20][O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][CH2:12][CH2:11][O:10][CH3:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)[In](CC)CC
Name
Type
product
Smiles
COCCOCCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05288885

Procedure details

By a procedure substantially similar to that of Example 3, an adduct of triethyl indium (TEI) and diethyl ether was prepared from indium (III) chloride and ethyl magnesium iodide. To this adduct sufficient tetraglyme was added to give a molar ratio of TEI to tetraglyme was 3:1. Diethyl ether was removed in vacuo at a bottom temperature of 74° C. Subsequently, pure TEI was obtained via dissociation of the adduct at 74°-115° C. and a pressure of <1 mbar. The TEI thereby obtained was subsequently subjected to fractional distillation at a pressure of <1 mbar. No metal impurities could be detected by ICP-OES in the distilled TEI.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl-].[In+3:2].[Cl-].[Cl-].[CH2:5]([Mg]I)[CH3:6].[CH3:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][CH2:21][O:22][CH3:23].C(O[CH2:27][CH3:28])C>>[CH2:27]([In:2]([CH2:5][CH3:6])[CH2:20][CH3:21])[CH3:28].[CH3:23][O:22][CH2:21][CH2:20][O:19][CH2:18][CH2:17][O:16][CH2:15][CH2:14][O:13][CH2:12][CH2:11][O:10][CH3:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[In+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)[In](CC)CC
Name
Type
product
Smiles
COCCOCCOCCOCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.